N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide
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Overview
Description
N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide typically involves the functionalization of adamantane derivatives. . This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of adamantane derivatives, including N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide, may involve large-scale synthesis techniques such as catalytic alkylation and oxidative dehydrogenation . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins . This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide include other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties.
1-Adamantylcarboxylic acid: Used in the synthesis of various pharmaceuticals.
1-Adamantylmethanol: Utilized in the production of high-performance materials.
Uniqueness
N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the adamantane moiety enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H29NOS |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H29NOS/c1-4-18(21-19(22)17-5-12(2)13(3)23-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h5,14-16,18H,4,6-11H2,1-3H3,(H,21,22) |
InChI Key |
MIKOGMRCXJZXOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(S4)C)C |
Origin of Product |
United States |
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